
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine, also known as TCS-1102, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TCS-1102 is a piperazine derivative that has been synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound has been demonstrated to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, analgesic effects in animal models of neuropathic pain, and inhibition of amyloid-beta aggregation in Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is its selectivity for specific signaling pathways, which may reduce the risk of off-target effects. Additionally, this compound has been shown to have low toxicity in animal models, which may make it a safer alternative to other compounds that are currently used in cancer treatment and pain management. One limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine may involve exploring its potential therapeutic applications in other fields of medicine, such as autoimmune disorders and infectious diseases. Additionally, further studies may be needed to investigate the optimal dosing and administration of this compound in different experimental settings. Finally, research may also focus on developing new formulations of this compound that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves a multi-step process that begins with the reaction of 5-chloro-2-methylphenol with 3,4-dichloro-2-methoxybenzenesulfonyl chloride to form this compound-2,5-dione. This intermediate compound is then treated with sodium borohydride to yield this compound.
Applications De Recherche Scientifique
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, pain management, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In pain management, this compound has been demonstrated to have analgesic effects in animal models of neuropathic pain. In neurological disorders, this compound has been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-15(12)22-7-9-23(10-8-22)27(24,25)16-6-5-14(20)17(21)18(16)26-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDNRBRDZNIAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)

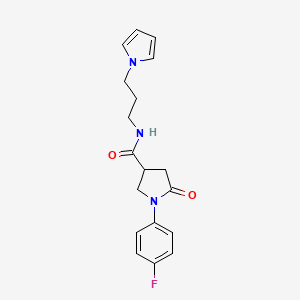
![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
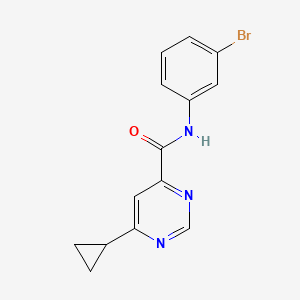
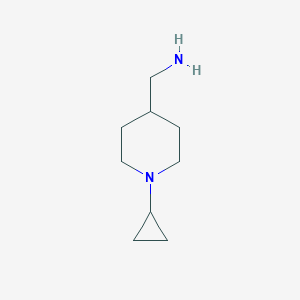
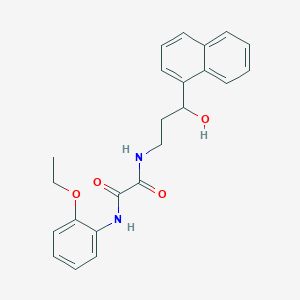
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2494392.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2494394.png)
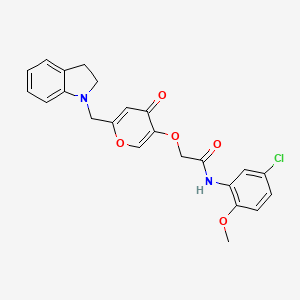
![N-[2-(cycloheptylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2494399.png)